molecular formula C8H10N2O2 B12940223 1-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid

1-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B12940223
M. Wt: 166.18 g/mol
InChI Key: UMLAAAONDFKCKE-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid is an organic compound with the molecular formula C8H10N2O2 It is a member of the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with 4-methyl-3-oxobutanoic acid under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to carboxylation to yield the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylate derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylate derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyclopropyl and methyl groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved.

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-5-carboxylic acid
  • 1-Cyclopropyl-5-methyl-1H-pyrazole-4-carboxylic acid
  • 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid

Comparison: 1-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both cyclopropyl and methyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-cyclopropyl-4-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-5-4-9-10(6-2-3-6)7(5)8(11)12/h4,6H,2-3H2,1H3,(H,11,12)

InChI Key

UMLAAAONDFKCKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C2CC2)C(=O)O

Origin of Product

United States

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